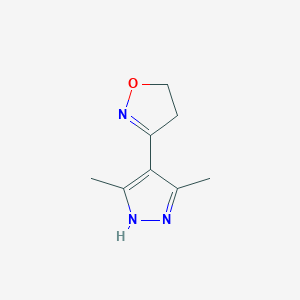![molecular formula C8H6ClN3O B15214193 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one CAS No. 86674-00-2](/img/structure/B15214193.png)
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one is a heterocyclic compound that belongs to the class of pyrimidopyridazines. This compound is characterized by its fused ring structure, which includes both pyrimidine and pyridazine rings. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position further defines its chemical identity. Compounds of this nature are of significant interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloropyridazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidopyridazine structure. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., potassium carbonate) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution Products: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogen atoms added to the structure.
科学的研究の応用
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other heterocyclic compounds.
作用機序
The mechanism of action of 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cell signaling pathways and cellular responses.
類似化合物との比較
Similar Compounds
7-Chloro-4H-pyrimido[1,2-b]pyridazin-4-one: Lacks the methyl group at the 3rd position.
3-Methyl-4H-pyrimido[1,2-b]pyridazin-4-one: Lacks the chlorine atom at the 7th position.
7-Chloro-3-methyl-4H-pyrimido[1,2-a]benzimidazole: Contains a benzimidazole ring instead of a pyridazine ring.
Uniqueness
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one is unique due to the specific combination of its chlorine and methyl substituents, which confer distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in similar compounds.
特性
CAS番号 |
86674-00-2 |
|---|---|
分子式 |
C8H6ClN3O |
分子量 |
195.60 g/mol |
IUPAC名 |
7-chloro-3-methylpyrimido[1,2-b]pyridazin-4-one |
InChI |
InChI=1S/C8H6ClN3O/c1-5-4-10-7-3-2-6(9)11-12(7)8(5)13/h2-4H,1H3 |
InChIキー |
JYXTWFZFWWTTGV-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C=CC(=NN2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


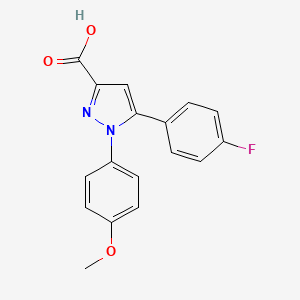
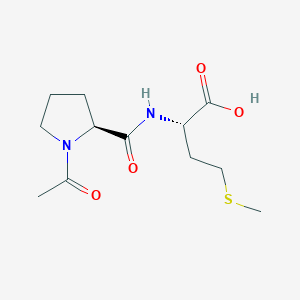
![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)
![2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid](/img/structure/B15214134.png)

![2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol](/img/structure/B15214145.png)
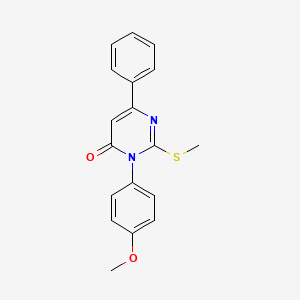
![(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B15214154.png)

![Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B15214174.png)

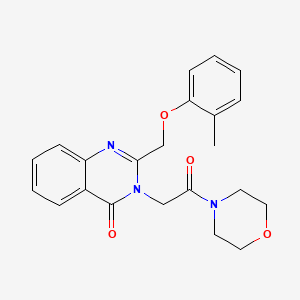
![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid](/img/structure/B15214203.png)
